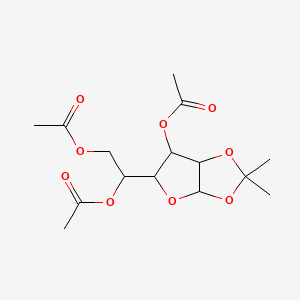
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is a derivative of glucose, specifically a protected form of the sugar molecule. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of isopropylidene and acetate groups, which protect the hydroxyl groups of the glucose molecule, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate typically involves the protection of the hydroxyl groups of glucose. One common method is the reaction of glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by acetylation of the remaining hydroxyl groups using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The isopropylidene and acetate groups can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl groups. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with similar applications in organic synthesis.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A related compound used in carbohydrate chemistry.
2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Similar in structure and used for similar purposes.
Uniqueness
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is unique due to its specific protection pattern, which allows for selective reactions at different positions of the glucose molecule. This makes it a versatile intermediate in the synthesis of complex molecules and enhances its utility in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H22O9 |
|---|---|
Poids moléculaire |
346.33 g/mol |
Nom IUPAC |
[2-acetyloxy-2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate |
InChI |
InChI=1S/C15H22O9/c1-7(16)19-6-10(20-8(2)17)11-12(21-9(3)18)13-14(22-11)24-15(4,5)23-13/h10-14H,6H2,1-5H3 |
Clé InChI |
UUGROKDPQRRGSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)
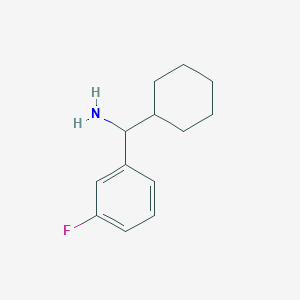
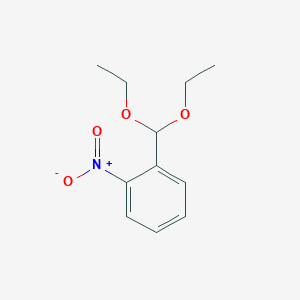
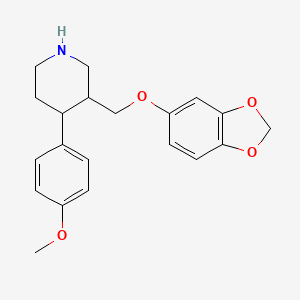

![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)



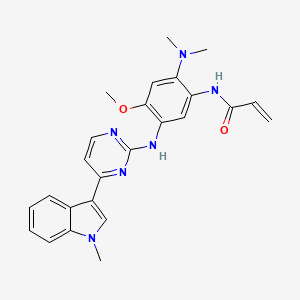
![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


